Alaproclate, (S)-

Overview

Description

Alaproclate, (S)-, also known by its developmental code name GEA-654, is a compound that was developed as an antidepressant by the Swedish pharmaceutical company Astra AB (now AstraZeneca) in the 1970s. It acts as a selective serotonin reuptake inhibitor (SSRI) and was one of the first of its kind, along with zimelidine and indalpine . its development was discontinued due to the observation of liver complications in rodent studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alaproclate, (S)- involves several steps:

Grignard Reaction: Methylmagnesium iodide reacts with methyl 4-chlorophenylacetate to form the tertiary alcohol 1-(4-chlorophenyl)-2-methyl-2-propanol.

Acylation: The tertiary alcohol is then acylated with 2-bromopropionyl bromide to form the ester.

Amination: The ester is treated with ammonia to yield Alaproclate.

Industrial Production Methods

While specific industrial production methods for Alaproclate, (S)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the purity of reagents to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Alaproclate, (S)- undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

Substitution: Alaproclate can undergo substitution reactions, particularly involving its aromatic ring and ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents, nucleophiles, and bases are used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Alaproclate, (S)- has been studied for its potential therapeutic applications in various fields:

Chemistry: It serves as a model compound for studying selective serotonin reuptake inhibitors and their synthesis.

Biology: Research has focused on its effects on serotonin uptake mechanisms in the brain.

Industry: Its synthesis and reactions provide insights into the production of similar pharmacological agents.

Mechanism of Action

Alaproclate, (S)- exerts its effects primarily by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through its binding to the serotonin transporter. Additionally, Alaproclate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, although it does not exhibit discriminative stimulus properties similar to phencyclidine .

Comparison with Similar Compounds

Similar Compounds

Zimelidine: Another early SSRI developed around the same time as Alaproclate.

Indalpine: Similar in its mechanism as an SSRI.

Femoxetine: Another compound with similar pharmacological properties.

Uniqueness

Alaproclate, (S)- is unique due to its dual action as both an SSRI and an NMDA receptor antagonist. This combination of properties is not commonly found in other SSRIs, making it a compound of interest despite its discontinued development .

Properties

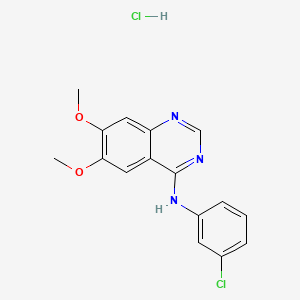

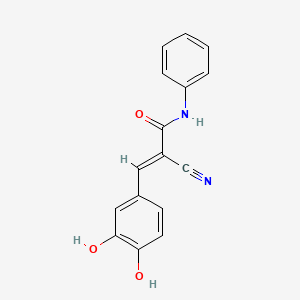

IUPAC Name |

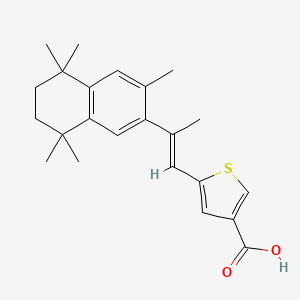

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10/h4-7,9H,8,15H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSPJBYOKQPKCD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66171-75-3 | |

| Record name | Alaproclate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALAPROCLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G464BXD52M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (-)-Alaproclate?

A: (-)-Alaproclate primarily acts as a selective serotonin (5-hydroxytryptamine, 5-HT) reuptake inhibitor. [, ] This means it primarily increases serotonin levels in synapses by blocking its reabsorption into presynaptic neurons.

Q2: Does (-)-Alaproclate interact with other targets?

A2: Yes, research indicates that (-)-Alaproclate also interacts with other targets, albeit with potentially lower affinity:

- NMDA Receptors: It acts as a reversible noncompetitive antagonist of N-Methyl-D-aspartate (NMDA) receptors, particularly influencing the ion channel associated with these receptors. []

- Potassium Channels: Studies suggest that (-)-Alaproclate might inhibit potassium channels, potentially contributing to some of its observed effects on neuronal excitability. [, ]

- High-Affinity Binding Sites in the Liver: Research indicates high-affinity binding of (-)-Alaproclate to sites in the liver, some of which are sensitive to proadifen (SKF 525A), an inhibitor of drug metabolism, suggesting a potential interaction with cytochrome P-450 enzymes. [, , ]

Q3: How does the stereochemistry of alaproclate affect its activity?

A: The S-(-)-enantiomer of alaproclate, which is (-)-Alaproclate, consistently shows higher potency compared to the R-(+)-enantiomer in various assays. This is evident in its interaction with 5-HT uptake sites [, ], NMDA receptors [], and liver binding sites. [, ]

Q4: What is the molecular formula and weight of (-)-Alaproclate?

A4: The molecular formula of (-)-Alaproclate is C13H18ClNO2. Its molecular weight is 255.74 g/mol.

Q5: Is there information available on the material compatibility and stability of (-)-Alaproclate under various conditions?

A5: The provided research articles primarily focus on the pharmacological and biochemical aspects of (-)-Alaproclate. Detailed information regarding its material compatibility and stability under various conditions is not explicitly discussed.

Q6: How do structural modifications of alaproclate affect its activity?

A: While the provided papers don't offer a comprehensive SAR analysis, they highlight the significance of the S-(-)-configuration for optimal activity. [, , ] Modifications impacting this chirality or the key pharmacophores interacting with serotonin transporters, NMDA receptors, or liver binding sites would likely influence (-)-Alaproclate's potency and selectivity.

Q7: What in vitro models have been used to study (-)-Alaproclate?

A7: Several in vitro models, primarily utilizing rat tissues, have been employed:

- Synaptosomes: Used to investigate the inhibition of serotonin uptake in rat cortical synaptosomes, demonstrating (-)-Alaproclate's primary mechanism of action. []

- Platelet Plasma Membranes: Used to study the binding characteristics of (-)-Alaproclate to serotonin transporters and its interaction with other antidepressants. []

- GH3/B6 Pituitary Cells: Employed to explore the effects of (-)-Alaproclate on membrane ion channels, indicating potential interactions beyond serotonin transporters. []

- Rat Cerebral Cortex Miniprisms: Utilized to examine the influence of (-)-Alaproclate on carbachol-stimulated inositol phospholipid breakdown, a measure of muscarinic function. []

Q8: What in vivo models have been used to study (-)-Alaproclate?

A8: Various animal models, primarily rats, have been used to evaluate the effects of (-)-Alaproclate:

- Behavioral Models: These include the forced swim test, learned helplessness paradigms, and social dominance tests, often employed to assess antidepressant-like activity. []

- Physiological Models: Studies have investigated (-)-Alaproclate's effects on body temperature regulation, [] post-decapitation convulsions, [, ] and the release of hormones like LH and prolactin. []

- Microdialysis Studies: Used to assess the impact of (-)-Alaproclate on neurotransmitter release in specific brain regions of conscious rats. []

Q9: What is known about the development of resistance to (-)-Alaproclate?

A9: The provided research does not specifically address the development of resistance to (-)-Alaproclate.

Q10: What is the toxicological profile of (-)-Alaproclate?

A: The provided research primarily focuses on the pharmacological actions of (-)-Alaproclate. While some studies note behavioral effects, [] detailed toxicological data, including potential long-term effects, are not extensively discussed.

Q11: Are there alternative compounds to (-)-Alaproclate?

A11: Yes, several other serotonin reuptake inhibitors, such as fluoxetine, citalopram, sertraline, and paroxetine, are commonly used as antidepressants. The choice of compound often depends on the specific clinical context and patient factors.

Q12: Does (-)-Alaproclate have any environmental impact?

A12: The provided research does not discuss the environmental impact or degradation of (-)-Alaproclate.

Q13: What analytical methods are used to study (-)-Alaproclate?

A13: Several analytical techniques are mentioned in the research, including:

- Radioimmunoassay: Used to measure hormone levels in plasma samples. []

- High-Performance Liquid Chromatography (HPLC): Employed to determine the concentrations of neurotransmitters and their metabolites in brain tissue. [, ]

- Radioligand Binding Assays: Used to characterize the binding affinity and density of receptors, particularly serotonin transporters, in various tissues. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)